molecular formula C11H16O4 B13704086 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid

5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid

Cat. No.: B13704086
M. Wt: 212.24 g/mol
InChI Key: HSIGMURNNFKMSF-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)bicyclo[222]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the preparation of the compound in good yields with excellent enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems.

Comparison with Similar Compounds

5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid can be compared with other similar compounds, such as 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid . While both compounds share a bicyclic structure and methoxycarbonyl group, their positions and specific chemical properties differ, leading to unique reactivity and applications. Other similar compounds include bicyclo[2.2.2]octane-1,4-dicarboxylic acid and bicyclo[2.2.2]octane-2-carboxylic acid .

By understanding the unique properties and potential applications of this compound, researchers can continue to explore its uses in various scientific and industrial fields.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

5-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-15-11(14)9-5-6-2-3-7(9)4-8(6)10(12)13/h6-9H,2-5H2,1H3,(H,12,13)

InChI Key

HSIGMURNNFKMSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2C(=O)O

Origin of Product

United States

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